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Cat. No.: B1588299 Get Quote

Introduction
(S)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine with a structure featuring a

stereocenter at the benzylic position. As a derivative of phenethylamine, this compound and its

analogues are of significant interest to researchers in medicinal chemistry and drug

development. The precise structural elucidation and confirmation of such chiral building blocks

are paramount for ensuring the integrity of synthetic pathways and the desired pharmacological

activity of target molecules.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize

(S)-2-Methyl-1-phenylpropan-1-amine. The causality behind experimental choices and the

interpretation of spectral data are discussed to provide a practical framework for researchers

and scientists.
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Figure 1: Chemical structure of (S)-2-Methyl-1-phenylpropan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For a chiral molecule like (S)-2-Methyl-1-phenylpropan-1-amine, NMR

confirms the connectivity and provides information about the electronic environment of each

nucleus.

¹H NMR Spectroscopy
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Proton NMR provides detailed information about the number of different types of protons and

their neighboring environments.

Data Summary

The following data is interpreted from the spectrum of the enantiomer, (1R)-2-methyl-1-

phenylpropan-1-amine, which is identical to the (1S) form in an achiral solvent.

Signal Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~7.35-7.20 Multiplet 5H Phenyl C-H

b ~3.65 Doublet 1H
Benzylic CH-NH₂

(C1-H)

c ~1.90 Multiplet 1H
Isopropyl CH

(C2-H)

d ~1.60 Singlet (broad) 2H NH₂

e ~0.90 Doublet 3H
Isopropyl CH₃

(C3-H)

f ~0.75 Doublet 3H
Isopropyl CH₃

(C3'-H)

Interpretation and Experimental Insights

Aromatic Region (a): The cluster of signals between 7.20 and 7.35 ppm integrates to 5

protons, characteristic of a monosubstituted benzene ring.

Benzylic Proton (b): The signal at ~3.65 ppm corresponds to the proton on the chiral center

(C1-H). It appears as a doublet due to coupling with the adjacent isopropyl methine proton

(C2-H). Its downfield shift is caused by the deshielding effects of both the phenyl ring and the

amine group.

Amine Protons (d): The primary amine protons appear as a broad singlet around 1.60 ppm.

The signal is broad due to rapid chemical exchange and quadrupole broadening from the
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nitrogen atom. In many cases, this signal may be difficult to resolve or may exchange with

trace water in the solvent, causing it to shift or disappear. A D₂O shake experiment would

confirm this assignment, as the NH₂ protons would be replaced by deuterium, causing the

signal to vanish.

Isopropyl Group (c, e, f): This group gives rise to three distinct signals.

The methine proton (C2-H) at ~1.90 ppm is a complex multiplet. It is coupled to the

benzylic proton (C1-H) and the six protons of the two methyl groups.

The two methyl groups (C3-H and C3'-H) are diastereotopic because they are adjacent to

a stereocenter. This magnetic non-equivalence results in two separate doublet signals at

~0.90 and ~0.75 ppm, each integrating to 3 protons. Both are doublets due to coupling

with the methine proton (C2-H).

¹³C NMR Spectroscopy
Carbon NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. As no

experimental spectrum was publicly available, the following chemical shifts are predicted based

on established values for analogous structures such as benzylamine and isobutylamine.[1][2]

Predicted Data Summary
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Carbon Atom Label
Chemical Shift Range (δ,
ppm)

Justification

C1 55 - 65

Benzylic carbon attached to

nitrogen. Shift is higher than a

simple alkane due to the

deshielding effect of the phenyl

ring and nitrogen.

C2 30 - 40
Methine carbon of the

isopropyl group.

C3, C3' 20 - 25

Diastereotopic methyl carbons

of the isopropyl group.

Expected to be closely spaced.

C4 140 - 145

Phenyl quaternary carbon

(ipso-carbon) attached to the

side chain.

C5, C9 128 - 130 Phenyl ortho-carbons.

C6, C8 127 - 129 Phenyl meta-carbons.

C7 126 - 128 Phenyl para-carbon.

Expert Rationale for Predictions

Aliphatic Carbons (C1, C2, C3, C3'): The benzylic carbon (C1) is the most downfield aliphatic

carbon due to its proximity to the electronegative nitrogen and the aromatic ring.[3] The

isopropyl methine (C2) and methyl carbons (C3, C3') are predicted based on data from

isobutylamine, where the corresponding carbons appear at approximately 29 ppm and 23

ppm, respectively.[1]

Aromatic Carbons (C4-C9): The chemical shifts for the phenyl group are predicted based on

benzylamine, with the ipso-carbon (C4) being the most downfield among the aromatic

signals due to its substitution. The other aromatic carbons typically resonate in the 126-130

ppm range.[2]
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Experimental Protocol: NMR Sample Preparation and
Acquisition
Figure 2: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

Sample Preparation: Weigh approximately 5-10 mg of (S)-2-Methyl-1-phenylpropan-1-
amine into a clean, dry vial.

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for

general solubility, while DMSO-d₆ can be used to better resolve the N-H proton signals.[4]

Dissolution & Filtration: Ensure the sample is fully dissolved. To remove any particulate

matter that could degrade spectral resolution, filter the solution through a small plug of cotton

or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[5]

Final Volume: The final solution height in the tube should be approximately 4-5 cm to ensure

it is correctly positioned within the instrument's detection coil.

Acquisition: Cap the NMR tube, place it in a spinner turbine, and insert it into the

spectrometer. Acquire the spectrum using standard instrument parameters for ¹H or ¹³C

detection. A typical ¹H experiment may require 16-64 scans, while a ¹³C experiment will

require significantly more due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Expected Data Summary
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3250
N-H Asymmetric &

Symmetric Stretch
Primary Amine (NH₂) Medium, Two Bands

3100 - 3000 C-H Stretch Aromatic Medium

2960 - 2850 C-H Stretch Alkyl (sp³) Strong

1650 - 1580 N-H Bend (Scissoring) Primary Amine (NH₂) Medium-Strong

1600 & 1475 C=C Stretch in-ring Aromatic Medium, Two Bands

1250 - 1020 C-N Stretch Aliphatic Amine Medium-Weak

900 - 690
C-H Bend (Out-of-

Plane)

Monosubstituted

Phenyl
Strong

Interpretation and Experimental Insights

The IR spectrum provides a clear fingerprint for (S)-2-Methyl-1-phenylpropan-1-amine.

Primary Amine Confirmation: The most diagnostic signals are those of the primary amine.

Two distinct, medium-intensity bands are expected between 3400 and 3250 cm⁻¹

corresponding to the asymmetric and symmetric N-H stretching vibrations.[6] A medium to

strong N-H bending vibration should also be visible around 1650-1580 cm⁻¹.[6]

Aromatic & Aliphatic Moieties: The presence of the phenyl group is confirmed by aromatic C-

H stretches just above 3000 cm⁻¹ and characteristic C=C ring stretching bands around 1600

and 1475 cm⁻¹.[7] Strong absorptions from the aliphatic C-H stretching of the isopropyl and

benzylic groups will be prominent in the 2960-2850 cm⁻¹ region.

C-N Stretch: A C-N stretching vibration is expected in the fingerprint region (1250-1020

cm⁻¹), though it can sometimes be difficult to assign definitively in a complex spectrum.

Experimental Protocol: KBr Pellet Method
For solid samples like this amine, the KBr pellet technique is a standard method for

transmission IR spectroscopy.
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Step-by-Step Methodology:

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been

thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) and cooled in a desiccator. KBr is

highly hygroscopic, and any absorbed water will produce broad O-H signals in the spectrum.

[8]

Grinding: In an agate mortar and pestle, grind 1-2 mg of the amine sample until it is a fine,

glossy powder.

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly

mix the sample and KBr with the pestle to ensure the sample is homogeneously dispersed.

[1]

Pressing the Pellet: Transfer the mixture to a pellet press die. Assemble the die and place it

in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. Using a vacuum

die is recommended to remove trapped air, which can cause light scattering and result in a

cloudy pellet.[6][8]

Analysis: Carefully remove the die and extract the thin, transparent KBr pellet. Place the

pellet in the spectrometer's sample holder and acquire the infrared spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes

extensive fragmentation, yielding a characteristic pattern that is invaluable for structural

elucidation.

Predicted Fragmentation Data (EI-MS)
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m/z
Proposed
Fragment Ion

Formula Comments

149 [M]⁺˙ (Molecular Ion) [C₁₀H₁₅N]⁺˙

The parent ion; its

presence confirms the

molecular weight.

106 [M - C₃H₇]⁺ [C₇H₈N]⁺

Result of benzylic

cleavage with loss of

an isopropyl radical. A

very common and

stable fragment.

91 [C₇H₇]⁺ [C₇H₇]⁺

Formation of the

highly stable tropylium

ion, often the base

peak for benzyl

compounds.[9]

77 [C₆H₅]⁺ [C₆H₅]⁺

Phenyl cation,

resulting from loss of

H₂ from the tropylium

ion.

44 [C₂H₆N]⁺ [C₂H₆N]⁺

Represents the

amine-containing

fragment from

cleavage of the C1-C2

bond.

Interpretation of Fragmentation Pathway

The fragmentation of (S)-2-Methyl-1-phenylpropan-1-amine under EI conditions is expected

to be dominated by cleavages that form stable carbocations.

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C1-C2 bond

(benzylic cleavage). This is because it results in the loss of a stable isopropyl radical

(•CH(CH₃)₂) and the formation of a resonance-stabilized benzylic cation at m/z 106.
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Tropylium Ion Formation: A hallmark of compounds containing a benzyl group is the

formation of the tropylium ion at m/z 91. This occurs via rearrangement of the initial benzyl

cation fragment. This ion is exceptionally stable due to its aromaticity and is often the most

abundant peak (base peak) in the spectrum.[9]

Other Fragments: Loss of the entire side chain can lead to the phenyl cation at m/z 77.

Cleavage of the C1-phenyl bond is less likely but could produce a fragment corresponding to

the protonated isobutylamine side chain.

[C₁₀H₁₅N]⁺˙
Molecular Ion

m/z = 149

[C₇H₈N]⁺
m/z = 106

Benzylic Cleavage [C₇H₇]⁺
Tropylium Ion

m/z = 91

- NH₂

[C₂H₆N]⁺
m/z = 44

- •C₃H₇

(Isopropyl radical)

- •NH₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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